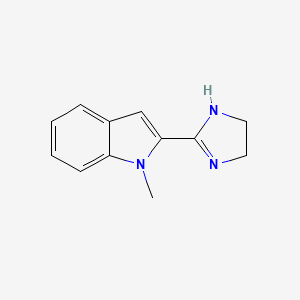

1H-Indole, 2-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-

Vue d'ensemble

Description

The compound “1H-Indole, 2-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-” is a type of indole that is substituted at the 2-position with a phenyl group . It is part of a class of organic compounds known as 2-phenylindoles .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines was prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones . The process involved N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques. For example, all the pyrimidines were characterized with the help of NMR, IR and MS spectral studies and CHN analysis . The IR spectra of each compound synthesized showed characteristic absorptions for NH2, N–C, N=C and aromatic functionalities present in each compound .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “1H-Indole, 2,6-bis(4,5-dihydro-1H-imidazol-2-yl)-” has a predicted boiling point of 506.6±60.0 °C, a predicted density of 1.51±0.1 g/cm3, and a predicted pKa of 15.48±0.30 .Applications De Recherche Scientifique

Synthesis Methods : A study by Hary, Roettig, and Paal (2001) detailed an efficient synthesis method for various 3-(4,5-dihydro-1H-imidazole-2-yl)-1H-indoles, demonstrating a simple approach to create these compounds in moderate to good yields (Hary, Roettig, & Paal, 2001).

Medical Applications : Sa̧czewski et al. (2000) investigated the antiaggregatory activity of 1-(4,5-dihydro-1H-imidazol-2-yl)indole derivatives on human platelets, revealing potential medical applications in treating conditions related to platelet aggregation (Sa̧czewski et al., 2000).

Green Chemistry : Nirwan and Pareek (2021) focused on a greener and efficient one-pot synthesis of novel multi-substituted 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives using microwave irradiation, highlighting the compound's role in eco-friendly chemical processes (Nirwan & Pareek, 2021).

Antimicrobial and Anticancer Properties : Al‐Qawasmeh et al. (2010) synthesized derivatives of 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its use in developing new antimicrobial agents (Al‐Qawasmeh et al., 2010). Additionally, a study by Saundane and Mathada (2016) explored chalcones containing the indole moiety for their antioxidant and antimicrobial activities, further supporting the compound's biomedical potential (Saundane & Mathada, 2016).

Aromatase Inhibition : Lézé et al. (2006) reported on the synthesis and the inhibitory activity of 5-[(aryl)(imidazol-1-yl)methyl]-1H-indoles on aromatase, an enzyme involved in estrogen production, suggesting applications in hormone-related therapies (Lézé et al., 2006).

Propriétés

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-15-10-5-3-2-4-9(10)8-11(15)12-13-6-7-14-12/h2-5,8H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFCLFKSYRAAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole, 2-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl- | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol](/img/structure/B1148075.png)